molecular formula C21H20N2O3S B6539330 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide CAS No. 1060336-66-4

2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide

Cat. No.: B6539330
CAS No.: 1060336-66-4
M. Wt: 380.5 g/mol
InChI Key: YPDKSICWEBRUQV-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a structurally complex acetamide derivative characterized by three key moieties:

  • Central phenyl ring: Substituted at the para position with a carbamoyl methyl group, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Thiophen-2-ylmethyl carbamoyl group: Introduces sulfur-containing heterocyclic properties, which may influence electronic characteristics and biological activity .

This compound’s synthesis likely involves multi-step reactions, including acetylation of aniline derivatives (as seen in ) and coupling of thiophene-containing substituents .

Properties

IUPAC Name

2-[4-[(2-phenoxyacetyl)amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(22-14-19-7-4-12-27-19)13-16-8-10-17(11-9-16)23-21(25)15-26-18-5-2-1-3-6-18/h1-12H,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDKSICWEBRUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group (-N-C=O) is susceptible to hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis :

Acetamide+H2OH+Carboxylic Acid+Ammonium Salt\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic Acid} + \text{Ammonium Salt}

Basic Hydrolysis :

Acetamide+OHΔCarboxylate Salt+Amine\text{Acetamide} + \text{OH}^- \xrightarrow{\Delta} \text{Carboxylate Salt} + \text{Amine}

This reactivity is critical for prodrug activation or metabolite formation in biological systems .

Nucleophilic Substitution at the Phenoxy Group

The phenoxy moiety may undergo substitution reactions with nucleophiles (e.g., amines, thiols) under catalytic or thermal conditions. For instance:

Phenoxy Group+NuSubstituted Product+Phenol Byproduct\text{Phenoxy Group} + \text{Nu}^- \rightarrow \text{Substituted Product} + \text{Phenol Byproduct}

Such reactions are leveraged in derivatization for structure-activity relationship (SAR) studies.

Thiophene Ring Functionalization

The thiophene ring can participate in electrophilic aromatic substitution (e.g., sulfonation, halogenation) or undergo oxidation to form sulfoxides/sulfones. For example:
Sulfonation :

Thiophene+H2SO4Thiophene Sulfonic Acid\text{Thiophene} + \text{H}_2\text{SO}_4 \rightarrow \text{Thiophene Sulfonic Acid}

Oxidation :

ThiopheneH2O2Acetic AcidThiophene Sulfoxide\text{Thiophene} \xrightarrow[\text{H}_2\text{O}_2]{\text{Acetic Acid}} \text{Thiophene Sulfoxide}

These modifications alter electronic properties and bioactivity .

Amide Bond Formation/Modification

The carbamoyl group (-NH-C=O) can react with alkylating agents or acyl chlorides to form secondary amides or ureas. For example:
Alkylation :

Carbamoyl+R-XN-Alkylated Amide\text{Carbamoyl} + \text{R-X} \rightarrow \text{N-Alkylated Amide}

Urea Formation :

Carbamoyl+IsocyanateUrea Derivative\text{Carbamoyl} + \text{Isocyanate} \rightarrow \text{Urea Derivative}

Such reactions are pivotal in medicinal chemistry for optimizing pharmacokinetic profiles .

Oxidative Degradation Pathways

Under oxidative stress (e.g., presence of peroxides), the compound may degrade via:

  • Cleavage of the phenoxy-acetamide bond.

  • Oxidation of the thiophene sulfur atom.
    These pathways are relevant for stability studies and formulation development .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has shown its effectiveness against various bacterial strains, making it a candidate for further pharmacological evaluation in the development of new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

There is growing interest in the anticancer potential of 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide. Early investigations suggest it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. Further studies are needed to elucidate its specific targets within cancer cells, potentially involving interactions with enzymes or receptors involved in tumor growth.

Material Science Applications

Beyond biological applications, this compound's unique structural features make it suitable for various applications in materials science . Its potential use as a building block for organic semiconductors or as a ligand in coordination chemistry is being explored. The thiophene moiety lends itself to electronic applications due to its conductive properties, which can be harnessed in organic electronic devices.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Acetamide Phenoxy, 4-(thiophen-2-ylmethyl carbamoyl)phenyl ~370–400 (estimated) Combines aromatic phenoxy, polar carbamoyl, and sulfur-rich thiophene for diverse interactions .
2-Chloro-N-Ethyl-N-{[(Thiophen-2-Ylmethyl)Carbamoyl]Methyl}Acetamide Acetamide Chloroethyl, thiophen-2-ylmethyl carbamoyl 274.77 Chlorine enhances electrophilicity; ethyl group may reduce solubility.
N-[4-(4-Nitrophenoxy)phenyl]acetamide Acetamide 4-Nitrophenoxy, phenyl ~270 (estimated) Nitro group increases electron-withdrawing effects, potentially altering reactivity.
2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide Acetamide Phenoxy, 4-(pyridinylmethyl)phenyl ~350 (estimated) Pyridine introduces basicity and metal-coordination potential.
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide Acetamide Oxan-4-yl, propane-2-sulfonyl phenyl, thiophen-2-ylmethyl ~435 (estimated) Sulfonyl group improves solubility; oxane enhances conformational flexibility.

Structural and Functional Analysis

Phenoxy vs. Nitrophenoxy Groups: The target compound’s phenoxy group is less electron-withdrawing compared to the nitro-substituted analog in . This difference may influence binding affinity in biological systems (e.g., enzyme inhibition) . Nitro groups often enhance stability but may reduce metabolic tolerance due to redox activity.

Thiophene vs. Pyridine/Furan Substituents :

  • Thiophene (in the target compound and ) offers sulfur-mediated hydrophobic interactions, whereas pyridine () enables hydrogen bonding and metal coordination.
  • Furan-containing analogs () exhibit lower steric hindrance but reduced electronic complexity compared to thiophene.

Biological Activity

2-Phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a phenoxy group, a thiophene ring, and an acetamide moiety, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S. The structure features functional groups that are crucial for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The thiophene ring may enhance the compound's lipophilicity, facilitating better membrane penetration and receptor binding. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiophene rings have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis79
S. epidermidis67

This table illustrates the effectiveness of certain derivatives in inhibiting bacterial growth, suggesting that modifications to the thiophene moiety can enhance antimicrobial potency .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that similar compounds with thiophene and phenoxy groups exhibit cytotoxic effects on various cancer cell lines. For example, thiazole-bearing molecules have demonstrated significant anti-Bcl-2 activity, which is crucial in cancer cell survival pathways .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of derivatives similar to this compound on Jurkat T cells and HT29 colon cancer cells. Compounds exhibited IC50 values less than those of standard drugs like doxorubicin, indicating higher efficacy in certain cases .
  • Receptor Binding Studies : Investigations into receptor interactions revealed that modifications in the phenoxy group significantly influenced binding affinity and selectivity towards specific targets, enhancing therapeutic profiles for conditions such as inflammation and pain management .

Q & A

Q. What are the optimized synthetic routes for 2-phenoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide, and how can green chemistry principles be applied?

  • Methodological Answer : The synthesis of structurally analogous acetamides (e.g., spiro-thiadiazole derivatives) involves nucleophilic attacks at carbonyl groups, cyclization, and solvent optimization. For the target compound, a multi-step approach is recommended:
  • Step 1 : React 2-chloro-N-(4-substituted phenyl)acetamide with thiophen-2-ylmethylamine to form the carbamoyl intermediate.
  • Step 2 : Introduce the phenoxy group via nucleophilic substitution under mild conditions (e.g., ethanol at room temperature to minimize side reactions) .
  • Green Chemistry : Replace traditional solvents with ethanol or water, and use catalytic methods to reduce waste. Monitor reaction progress via TLC or HPLC to optimize yield (~60–75% expected).

Q. Which spectroscopic techniques are critical for validating the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Use a combination of FT-IR , 1H/13C-NMR , and DEPT-135 to confirm functional groups and stereochemistry:
  • FT-IR : Look for C=O (amide I band at ~1650–1700 cm⁻¹), N–H (amide II at ~1550 cm⁻¹), and aromatic C–H (~3030–3070 cm⁻¹). The absence of C=S (1280–1160 cm⁻¹) confirms cyclization .
  • 1H-NMR : Signals at δ 9.00–10.50 ppm (amide NH), δ 7.20–8.30 ppm (aromatic protons), and δ 3.70–4.60 ppm (CH2 adjacent to carbonyl) are diagnostic .
  • 13C-NMR/DEPT-135 : Spiro carbons appear at ~79–81 ppm, while CH2 groups in cyclic structures are identified via negative signals in DEPT-135 .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., cyclization or nucleophilic attacks) be experimentally validated for this compound’s synthesis?

  • Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) , trapping experiments , and computational modeling :
  • KIE : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps (e.g., nucleophilic attack vs. cyclization).
  • Trapping Intermediates : Add thiourea or other nucleophiles to isolate intermediates during synthesis .
  • DFT Calculations : Model transition states using software like Gaussian or ORCA to predict activation energies for key steps (e.g., thiophene ring participation) .

Q. What computational strategies are recommended to predict the binding affinity of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use molecular docking (Glide XP, AutoDock) and MD simulations :
  • Docking : Prepare the ligand (AM1-BCC charges) and protein (PDB structure). Apply the Glide XP scoring function, which accounts for hydrophobic enclosure and hydrogen-bond networks .
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD, RMSF, and binding free energy (MM/PBSA).
  • Contradiction Handling : If experimental IC50 contradicts docking scores, re-evaluate protonation states or solvation effects.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing IR peaks)?

  • Methodological Answer : Address discrepancies via:
  • 2D NMR (HSQC, HMBC) : Correlate ambiguous protons with carbon signals (e.g., distinguish overlapping aromatic peaks) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of amide groups) causing signal broadening.
  • Isotopic Labeling : Synthesize 13C-labeled intermediates to trace carbon connectivity in complex regions .

Q. What structure-activity relationship (SAR) strategies can enhance the biological activity of this compound?

  • Methodological Answer : Focus on modifying the thiophene , phenoxy , and carbamoyl moieties:
  • Thiophene Substitution : Replace the thiophen-2-yl group with furan or pyridine to modulate electron density and binding interactions.
  • Phenoxy Optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to improve metabolic stability.
  • Carbamoyl Linker : Shorten or lengthen the methylene spacer to adjust conformational flexibility.
    Validate SAR via in vitro assays (e.g., enzyme inhibition) and correlate with computational ADMET predictions .

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